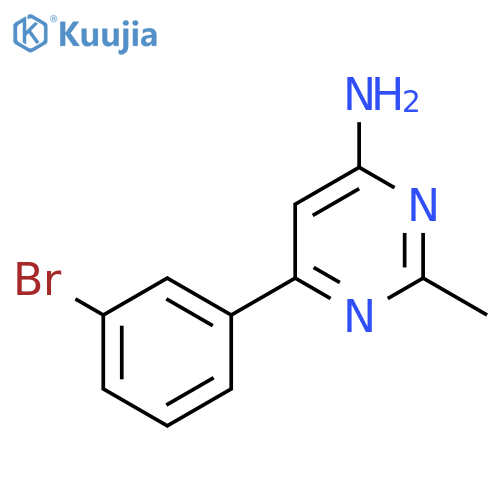Cas no 1247659-44-4 (6-(3-Bromophenyl)-2-methylpyrimidin-4-amine)

1247659-44-4 structure
商品名:6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
CAS番号:1247659-44-4
MF:C11H10BrN3
メガワット:264.121201038361
CID:5056127
6-(3-Bromophenyl)-2-methylpyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 6-(3-bromophenyl)-2-methylpyrimidin-4-amine
- 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
-
- インチ: 1S/C11H10BrN3/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,14,15)
- InChIKey: HPOYQKXNDUBUEQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)C1C=C(N)N=C(C)N=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 212
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 51.8
6-(3-Bromophenyl)-2-methylpyrimidin-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B270026-1g |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine |
1247659-44-4 | 1g |
$ 570.00 | 2022-06-07 | ||
| Life Chemicals | F1967-6955-0.25g |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine |
1247659-44-4 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| Life Chemicals | F1967-6955-2.5g |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine |
1247659-44-4 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| Life Chemicals | F1967-6955-5g |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine |
1247659-44-4 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| Life Chemicals | F1967-6955-10g |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine |
1247659-44-4 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
| Life Chemicals | F1967-6955-1g |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine |
1247659-44-4 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F1967-6955-0.5g |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine |
1247659-44-4 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| TRC | B270026-500mg |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine |
1247659-44-4 | 500mg |
$ 365.00 | 2022-06-07 | ||
| TRC | B270026-100mg |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine |
1247659-44-4 | 100mg |
$ 95.00 | 2022-06-07 |
6-(3-Bromophenyl)-2-methylpyrimidin-4-amine 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
1247659-44-4 (6-(3-Bromophenyl)-2-methylpyrimidin-4-amine) 関連製品
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 13769-43-2(potassium metavanadate)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
